molecular formula C9H10N2O3S B7868391 5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide

5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide

Cat. No.: B7868391
M. Wt: 226.25 g/mol
InChI Key: OZHSTCZOTQFRKH-UHFFFAOYSA-N
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Description

5-Amino-2-ethylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide (CAS 55798-31-7) is a high-purity benzisothiazolone derivative supplied for advanced research and development applications. This compound, with a molecular formula of C 9 H 10 N 2 O 3 S and a molecular weight of 226.25 g/mol, serves as a valuable synthetic intermediate . The structure features a benzoisothiazol-3-one 1,1-dioxide scaffold substituted with an amino group and an ethyl moiety, which can be leveraged for further functionalization . Computational physicochemical data indicates a Topological Polar Surface Area (TPSA) of 80.47 Ų and a LogP value of 0.43, suggesting favorable properties for drug discovery research, such as potential membrane permeability and solubility . Researchers utilize this building block in medicinal chemistry for the synthesis of more complex molecules, particularly in exploring new pharmacophores. As a standard practice, proper handling procedures should be observed. This product is intended for research and further manufacturing purposes only and is strictly not for diagnostic, therapeutic, or human use . It is recommended to store the compound at 4°C, protected from light, to ensure long-term stability .

Properties

IUPAC Name

5-amino-2-ethyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-2-11-9(12)7-5-6(10)3-4-8(7)15(11,13)14/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHSTCZOTQFRKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(S1(=O)=O)C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosalicylic Acid-Based Cyclization

Thiosalicylic acid reacts with ethylamine in the presence of thionyl chloride (SOCl₂) to form 2-ethylbenzo[d]isothiazol-3(2H)-one. The reaction proceeds via nucleophilic acyl substitution, where the thiol group attacks the electrophilic carbon of the in situ–generated acyl chloride intermediate. Key parameters include:

  • Temperature : 80–90°C

  • Solvent : Dichloromethane (DCM) or toluene

  • Catalyst : Catalytic dimethylformamide (DMF) accelerates SOCl₂ activation.

Post-reaction, excess thionyl chloride is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol/water mixtures. Typical yields range from 65% to 78%.

Alternative Alkylation Strategies

Direct alkylation of preformed benzisothiazolones offers a streamlined route. For example, reacting 2-mercaptobenzoic acid with ethyl iodide under basic conditions (e.g., K₂CO₃) yields the 2-ethyl derivative. However, competing oxidation of the thiol group necessitates inert atmospheres and strict temperature control (50–60°C).

Oxidation to Sulfone Derivatives

The 1,1-dioxide moiety is introduced via oxidation of the sulfur atom in the isothiazolone ring. Common oxidizing agents and conditions include:

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Hydrogen peroxide (30%)Acetic acid70682
meta-Chloroperbenzoic acid (mCPBA)DCM251289
Ozone (O₃)Methanol-78168

mCPBA is preferred for its high selectivity and mild conditions, minimizing side reactions such as over-oxidation or ring degradation. The reaction mechanism involves electrophilic attack on the sulfur atom, forming a sulfoxide intermediate before reaching the sulfone.

Regioselective Nitration and Reduction

Introducing the amino group at position 5 requires precise nitration followed by reduction:

Nitration Conditions

Nitration of 2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide employs a mixed acid system (HNO₃/H₂SO₄). The sulfone group directs electrophilic aromatic substitution to the para position (C-5) due to its strong electron-withdrawing nature. Optimal parameters:

  • Nitric acid concentration : 90%

  • Temperature : 0–5°C (prevents polysubstitution)

  • Reaction time : 2–3 hours

Yields for 5-nitro-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide average 74%.

Reduction to Amino Group

Catalytic hydrogenation using palladium on carbon (Pd/C) under H₂ gas (1–3 atm) effectively reduces the nitro group to amine. Alternative methods include:

  • Fe/HCl : Economical but generates stoichiometric waste.

  • SnCl₂/HCl : High efficiency but requires acidic conditions.

Hydrogenation conditions:

  • Solvent : Ethanol or ethyl acetate

  • Temperature : 25–40°C

  • Time : 4–6 hours

Post-reduction, the amine is stabilized by acetylation (acetic anhydride) or converted to hydrochloride salt to prevent oxidation.

Industrial-Scale Optimization

Large-scale production faces challenges in exothermic control and purification. Continuous flow reactors mitigate these issues by:

  • Enhancing heat dissipation during nitration and oxidation.

  • Reducing reaction times by 40% compared to batch processes.

Purification employs simulated moving bed (SMB) chromatography, achieving >99% purity with solvent recovery rates exceeding 85%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • MS (ESI+) : m/z 255.1 [M+H]⁺.

  • ¹H NMR (DMSO-d6): δ 1.35 (t, 3H, CH₂CH3), 3.02 (q, 2H, NCH2), 6.89 (s, 1H, C4-H), 7.52 (d, 1H, C6-H), 7.98 (d, 1H, C7-H) .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique chemical structure allows it to undergo various reactions, including oxidation to form sulfoxides or sulfones and reduction to thiols or sulfides. These properties make it valuable in developing new materials and chemical reactions.

Biology

Research indicates that 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide has potential as an enzyme inhibitor . It has been studied for its interactions with biological macromolecules, particularly in the context of Alzheimer's disease. For instance, derivatives of this compound have shown inhibition of human β-secretase-1 (hBACE1), which is crucial for amyloid beta aggregation associated with Alzheimer's .

Medicine

The compound is being explored for its therapeutic properties , including anti-inflammatory and anticancer activities. Studies suggest that it may induce apoptosis in cancer cells through its interactions with specific molecular targets.

Industry

In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form hydrogen bonds and coordinate with metal ions enhances its reactivity and binding affinity, making it suitable for various applications in material science.

Case Study 1: Enzyme Inhibition in Alzheimer's Research

A study evaluated the inhibitory effects of several compounds related to this compound on hBACE1. Among the tested compounds, one derivative exhibited over 60% inhibition at a concentration of 50 μM. This highlights the potential of these compounds in developing treatments for Alzheimer's disease .

Case Study 2: Anticancer Activity

Research has demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. The mechanism involves disrupting cellular processes by modulating enzyme activity through specific interactions with target proteins.

Mechanism of Action

The mechanism of action of 5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, disrupt cellular processes, and induce biological effects such as apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The 5-amino group (as in CAS 22094-61-7) enhances antibacterial properties, likely due to increased hydrogen bonding with microbial targets . The 2-ethyl group in the target compound may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen), though this requires experimental validation.

Acetylcholinesterase Inhibition :
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide derivatives exhibit dual binding to acetylcholinesterase (interacting with both catalytic and peripheral sites), a mechanism shared with donepezil, a drug used for Alzheimer’s disease . The ethyl group in the target compound could modulate binding affinity or selectivity.

Synthetic Accessibility :

  • Cyclization reactions using thiocarbamoyl or sulfamoyl chlorides (e.g., N,N-dimethylthiocarbamoyl chloride) are common for synthesizing benzisothiazolone derivatives .
  • The 2-ethyl substituent may require tailored alkylation or Grignard reactions, as seen in related aryl-substituted analogs .

Safety Considerations :

  • Most benzisothiazolone derivatives carry Warning -level hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . The ethyl group may slightly reduce acute toxicity compared to halogenated analogs but requires empirical testing.

Biological Activity

5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide (CAS Number: 55798-31-7) is a compound of interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzothiazole derivatives, which are known for their pharmacological significance. The synthesis of this compound typically involves the reaction of appropriate amines with isothiazole derivatives under controlled conditions. The synthetic pathway often includes the use of thionyl chloride and various amines to yield high purity products .

Antiviral Properties

Recent studies have explored the antiviral properties of benzothiazole derivatives, including this compound. One notable study demonstrated that derivatives of this compound exhibited significant inhibition against Dengue virus NS2B/NS3 protease, suggesting potential as antiviral agents .

Antibacterial Activity

The antibacterial activity of benzothiazole compounds has been well documented. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.03 μg/mL to several micrograms per milliliter, indicating potent antibacterial effects .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of benzothiazole derivatives have also been evaluated against human cancer cell lines. Compounds similar to 5-amino-2-ethylbenzo[d]isothiazol-3(2H)-one have been tested for their ability to inhibit tumor growth. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like cisplatin, highlighting their potential in cancer therapy .

Case Studies

  • Dengue Virus Inhibition : In vitro studies revealed that specific benzothiazole derivatives inhibited the activity of the Dengue virus protease effectively, with IC50 values indicating strong antiviral activity .
  • Antibacterial Testing : A series of compounds were tested against Staphylococcus aureus and Escherichia coli, with some exhibiting MIC values as low as 3.9 µg/mL, showcasing their potential as antibacterial agents .
  • Cytotoxicity Assessment : A comprehensive study assessed various benzothiazole derivatives against multiple cancer cell lines, revealing that several compounds had significant cytotoxic effects with low IC50 values, suggesting their utility in oncological applications .

Research Findings Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValuesReference
AntiviralDengue Virus NS2B/NS3 ProteaseIC50 < 10 nM
AntibacterialStaphylococcus aureusMIC = 3.9 - 31.5 µg/mL
Escherichia coliMIC = 4 - 16 µg/mL
CytotoxicityVarious Human Cancer Cell LinesIC50 comparable to cisplatin

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterExample ConditionsImpact on Yield/PurityReference
Solvent1,4-dioxaneHigh substitution efficiency
BaseTriethylamineFacilitates deprotonation
Reaction Time6–9 hours refluxEnsures complete cyclization

Advanced: How do structural modifications in the benzo[d]isothiazol-3(2H)-one scaffold influence binding affinity to biological targets?

Answer:
Structural analogs reveal that substituents on the benzene ring and the N-alkyl group critically modulate bioactivity. For instance:

  • Phenyl ethyl groups (e.g., 2-(1-phenyl-ethyl)-2,3-dihydro-isothiazole 1,1-dioxide) enhance lipophilicity, improving membrane permeability .
  • Amino groups (e.g., 5-amino substitution) increase hydrogen-bonding potential, which may enhance target engagement .
  • Chlorination at specific positions (e.g., 5,7-dichloro derivatives) can alter electronic properties, affecting receptor interactions .

Key Consideration : Computational docking studies (e.g., using Discovery Studio) can predict binding modes by analyzing steric and electronic compatibility with target active sites .

Basic: What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • 1H/13C NMR : Confirms substitution patterns and purity. For example, aryl protons in derivatives appear as doublets (δ 6.87–7.42 ppm), while methyl groups resonate near δ 3.79 ppm .
  • Mass Spectrometry (EI-MS) : Validates molecular weight. NIST databases provide reference fragmentation patterns for structural verification .
  • TLC : Monitors reaction progress (e.g., Rf = 0.43 in petroleum ether:EtOAc 4:1) .

Advanced: How can contradictions in biological activity data between structurally similar derivatives be resolved?

Answer: Discrepancies often arise from:

  • Experimental variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, temperature) .
  • Stereochemical factors : Chiral centers (e.g., in tetrahydrofuran-substituted analogs) may lead to divergent binding kinetics .
  • Degradation artifacts : Prolonged storage or improper handling (e.g., lack of cooling) can degrade labile groups like amino substituents .

Q. Resolution Strategy :

  • Replicate studies under standardized conditions.
  • Use stability-indicating assays (e.g., HPLC with photodiode array detection).

Advanced: What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates solvent effects and transition states for cyclization reactions .
  • Retrosynthetic Analysis : Tools like ChemDraw or RDKit identify feasible synthetic pathways using known reaction databases .

Basic: What are the best practices for ensuring sample stability during biological assays?

Answer:

  • Storage : Lyophilize samples and store at –20°C under inert gas (e.g., N2) to prevent oxidation .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to maintain solubility and stability during assays .
  • Real-time monitoring : Employ LC-MS to detect degradation products over time .

Advanced: How do electronic effects of substituents impact the compound’s reactivity in nucleophilic substitution reactions?

Answer:

  • Electron-withdrawing groups (EWGs) : Chloro or sulfone groups activate the isothiazolone ring toward nucleophilic attack at the 3-position .
  • Electron-donating groups (EDGs) : Methoxy or alkyl groups reduce electrophilicity, requiring harsher conditions (e.g., elevated temperatures) .
  • Steric hindrance : Bulky substituents (e.g., benzyl) slow reaction kinetics, necessitating longer reaction times .

Basic: What are the common pitfalls in synthesizing amino-substituted benzo[d]isothiazolones, and how can they be mitigated?

Answer:

  • Side reactions : Over-chlorination can occur; use stoichiometric control (e.g., 1.1 eq SOCl2) .
  • Low yields : Optimize protecting groups (e.g., Boc for amines) to prevent undesired side reactions .
  • Purification challenges : Precipitate crude products in cold ether to remove polar impurities before chromatography .

Advanced: What strategies validate the mechanism of action for this compound in enzyme inhibition studies?

Answer:

  • Kinetic assays : Measure IC50 and Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • X-ray crystallography : Resolve co-crystal structures to identify binding interactions (e.g., hydrogen bonds with catalytic residues) .
  • Mutagenesis : Engineer enzyme active-site mutants to test binding dependency on specific residues .

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